molecular formula C15H17N3O4 B6962283 N-(4-ethyl-4-methyl-2,5-dioxoimidazolidin-1-yl)-2,3-dihydro-1-benzofuran-2-carboxamide

N-(4-ethyl-4-methyl-2,5-dioxoimidazolidin-1-yl)-2,3-dihydro-1-benzofuran-2-carboxamide

Cat. No.: B6962283
M. Wt: 303.31 g/mol
InChI Key: UYFYOKONNZYHEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-ethyl-4-methyl-2,5-dioxoimidazolidin-1-yl)-2,3-dihydro-1-benzofuran-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines an imidazolidinone ring with a benzofuran moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethyl-4-methyl-2,5-dioxoimidazolidin-1-yl)-2,3-dihydro-1-benzofuran-2-carboxamide typically involves multiple steps, starting with the preparation of the imidazolidinone ring and the benzofuran moiety separately. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include acetic anhydride, ethylamine, and various catalysts to facilitate the coupling process.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethyl-4-methyl-2,5-dioxoimidazolidin-1-yl)-2,3-dihydro-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated molecule.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-ethyl-4-methyl-2,5-dioxoimidazolidin-1-yl)-2,3-dihydro-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-ethyl-4-methyl-2,5-dioxoimidazolidin-1-yl)acetic acid
  • 2-chloro-N-(4-ethyl-4-methyl-2,5-dioxoimidazolidin-1-yl)acetamide

Uniqueness

N-(4-ethyl-4-methyl-2,5-dioxoimidazolidin-1-yl)-2,3-dihydro-1-benzofuran-2-carboxamide is unique due to its combination of an imidazolidinone ring and a benzofuran moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

N-(4-ethyl-4-methyl-2,5-dioxoimidazolidin-1-yl)-2,3-dihydro-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O4/c1-3-15(2)13(20)18(14(21)16-15)17-12(19)11-8-9-6-4-5-7-10(9)22-11/h4-7,11H,3,8H2,1-2H3,(H,16,21)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYFYOKONNZYHEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C(=O)N(C(=O)N1)NC(=O)C2CC3=CC=CC=C3O2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.